(S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Medicinal chemistry Conformational analysis Drug design

Targeted sourcing of (S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione (CAS 38074-80-5) is critical for reproducible DKP SAR. Unlike cyclo(Pro-Ala) (TPSA 49.4 Ų, 1 HBD), this N-methylated (S)-enantiomer features TPSA 40.6 Ų, 0 HBD—favoring passive membrane permeability. First isolated from marine Streptomyces parvulus A-30 (2024), it diversifies natural product libraries. Procure as an exact comparator for scaffold-hopping antimicrobial and antioxidant assays.

Molecular Formula C8H12N2O2
Molecular Weight 168.196
CAS No. 38074-80-5
Cat. No. B2730601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
CAS38074-80-5
Molecular FormulaC8H12N2O2
Molecular Weight168.196
Structural Identifiers
SMILESCN1CC(=O)N2CCCC2C1=O
InChIInChI=1S/C8H12N2O2/c1-9-5-7(11)10-4-2-3-6(10)8(9)12/h6H,2-5H2,1H3/t6-/m0/s1
InChIKeyLERUHVMGZCJXLR-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Brief: (S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione (CAS 38074-80-5) – Core Identity and Structural Classification


(S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione (CAS 38074-80-5) is a chiral, N-methylated hexahydro‑diketopiperazine (DKP) belonging to the pyrrolo[1,2-a]pyrazine‑1,4‑dione family. It is formally the cyclocondensation product of L‑proline and sarcosine (N‑methylglycine), and is also referred to as cyclo(L‑Pro‑Sar) [1]. The (S) configuration at the 8a ring‑junction carbon distinguishes it from its (R) enantiomer and from diastereomeric 3‑substituted DKPs. The compound was first reported as a natural product in 2024 from the mangrove rhizosphere‑derived actinomycete Streptomyces parvulus A‑30, where it co‑occurred with actinomycin D [2]. With a molecular formula of C₈H₁₂N₂O₂ (MW 168.19 g/mol), the N‑methyl group at position 2 differentiates it from the widely studied non‑methylated analog pyrrolo[1,2-a]pyrazine‑1,4‑dione,hexahydro (cyclo(Pro‑Ala), CAS 65556‑33‑4) [1].

Procurement Risk: Why Cyclo(Pro-Ala) and Other In‑Class DKPs Cannot Substitute for (S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione


Within the pyrrolo[1,2-a]pyrazine‑1,4‑dione class, subtle structural modifications profoundly alter conformational preferences, hydrogen‑bonding capacity, and lipophilicity. The N‑methylation at position 2 in the target compound converts a secondary amide (present in cyclo(Pro‑Ala)) into a tertiary amide, eliminating a hydrogen‑bond donor and restricting cis/trans amide isomerism [1]. This modification has been shown in systematic DKP SAR studies to modulate membrane permeability, metabolic stability, and receptor‑binding profiles relative to non‑methylated counterparts [2]. Consequently, procurement of cyclo(Pro‑Ala) (CAS 65556‑33‑4) or the 3‑isobutyl analog (CAS 5654‑86‑4) cannot be assumed to reproduce the physicochemical or biological behaviour of the (S)-2‑methyl derivative. The quantitative evidence below further substantiates why targeted sourcing of the exact N‑methylated (S)‑enantiomer is critical for reproducible research.

Head-to-Head and Class-Level Evidence: (S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione vs. Closest Analogs


N-Methylation Eliminates a Hydrogen-Bond Donor Relative to Cyclo(Pro-Ala)

The target compound contains a tertiary amide at position 2, whereas cyclo(Pro‑Ala) (CAS 65556‑33‑4) possesses a secondary amide. This structural difference is quantified by hydrogen‑bond donor count: 0 for the target vs. 1 for cyclo(Pro‑Ala) [1]. In DKP SAR, removal of a hydrogen‑bond donor via N‑methylation has been correlated with a 0.5–1.0 log unit increase in lipophilicity (calculated logP) and altered cellular permeability in Caco‑2 models [2].

Medicinal chemistry Conformational analysis Drug design

First Natural Product Isolation Confirms the (S)-Enantiomer is Biosynthetically Accessible

Ye et al. (2024) reported the first natural occurrence of (S)-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione from Streptomyces parvulus A‑30, isolated from mangrove rhizosphere soil [1]. The compound was obtained in optically pure form and characterized by NMR and HR‑ESI‑MS. In contrast, the non‑methylated analog cyclo(Pro‑Ala) has been known from multiple natural sources since the 1990s [2]. This establishes the target compound as a rare, recently discovered natural DKP, potentially offering novelty in chemical biology screening libraries.

Natural product chemistry Microbial secondary metabolites Biosynthesis

Absence of Reported Antibacterial Activity Contrasts with the Non-Methylated Hexahydro Analog

The non‑methylated analog pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro (CAS 22049‑65‑6) demonstrated potent activity against multidrug‑resistant S. aureus with an MIC of 15 ± 0.172 mg L⁻¹ and an MBC of 20 ± 0.072 mg L⁻¹ [1]. In contrast, no antibacterial MIC data have been reported for the (S)-2‑methyl derivative. While this absence may reflect a genuine lack of activity, class‑level DKP SAR indicates that N‑methylation can either enhance or diminish antimicrobial potency depending on the target organism [2]. This data gap itself is a key procurement consideration for groups investigating anti‑MRSA agents.

Antimicrobial resistance Diketopiperazine SAR Staphylococcus aureus

Antioxidant Capacity Inferred from Class-Level DPPH Radical Scavenging Data

While the target compound itself has not been assayed in a DPPH radical scavenging test, the closest structurally characterized analog without a 3‑alkyl substituent — pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro (C₇H₁₀N₂O₂) — exhibited DPPH IC₅₀ values of 15.025 μg/mL, with H₂O₂ scavenging IC₅₀ of 23.73 μg/mL and nitric oxide scavenging IC₅₀ of 41.70 μg/mL [1]. N‑Methylation generally increases electron density on the diketopiperazine ring, which may enhance radical quenching capacity relative to the non‑methylated form, as observed in related sulfur‑containing DKPs [2]. However, this extrapolation has not been experimentally verified for the (S)-2‑methyl derivative.

Antioxidant DPPH assay Free radical scavenging

Distinct Stereochemical Identity: (S)-Enantiomer vs. (R)-Enantiomer and 3-Substituted Diastereomers

The (S) configuration at the 8a position (specific rotation not publicly reported) distinguishes this compound from the (R)‑enantiomer and from diastereomeric 3‑substituted hexahydropyrrolo[1,2-a]pyrazine-1,4-diones such as the (3S,8aS)-3‑isobutyl derivative (CAS 5654‑86‑4) [1]. In the only natural product study available, the isolated compound was unambiguously assigned as the (S)‑enantiomer based on NMR spectroscopic comparison with literature data [2]. Stereochemical purity is critical for biological reproducibility: DKP enantiomers have been shown to exhibit divergent activities in enzyme inhibition and receptor binding assays. Procurement of racemic or incorrectly assigned material would introduce a confounding variable into any structure‑activity study.

Stereochemistry Chiral resolution Enantioselective synthesis

Calculated Physicochemical Profile vs. Cyclo(Pro-Ala) and Cyclo(Pro-Val)

In silico comparison of key physicochemical descriptors shows the target compound has a calculated logP (XLogP3) of approximately −0.1, a topological polar surface area (TPSA) of 40.6 Ų, and 0 hydrogen‑bond donors [1]. These values place it between cyclo(Pro‑Ala) (XLogP3 ≈ −0.5, TPSA 49.4 Ų, 1 HBD) and cyclo(Pro‑Val) (XLogP3 ≈ +0.8, TPSA 49.4 Ų, 1 HBD) [2]. The lower TPSA and absence of HBDs in the target compound predict improved passive membrane permeability compared to both comparators, while its logP remains within the CNS‑favorable range (0–3). This profile may be advantageous for intracellular target engagement or blood‑brain barrier penetration studies.

Lipophilicity Drug-likeness In silico ADME

Recommended Procurement Scenarios for (S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione Based on Differentiated Evidence


Scaffold‑Hopping and DKP SAR Libraries for Antimicrobial Screening

Given the potent anti‑MRSA activity of the non‑methylated hexahydro analog (MIC 15 mg L⁻¹) [1] and the complete absence of antibacterial data for the N‑methylated derivative, this compound is best procured as a key comparator in a scaffold‑hopping campaign. Researchers examining the impact of N‑methylation on DKP antimicrobial activity can pair this compound with cyclo(Pro‑Ala) and the 3‑isobutyl derivative to establish a systematic SAR series.

Permeability‑Optimized DKP Probe Design for Intracellular Targets

The target compound's reduced TPSA (40.6 Ų) and zero HBD count predict improved passive membrane permeability relative to cyclo(Pro‑Ala) (TPSA 49.4 Ų, 1 HBD) [2]. CROs and medicinal chemistry teams designing cell‑based assays for intracellular targets should prioritize this scaffold when permeability is a known liability of the lead series.

Natural Product Library Expansion with a Recently Discovered DKP

As the first DKP bearing a 2‑methyl substitution to be isolated from a marine‑derived actinomycete (S. parvulus A‑30, 2024) [3], this compound fills a structural gap in natural product screening decks. Procurement is recommended for groups maintaining microbial metabolite libraries that aim to maximize chemotype diversity beyond the well‑represented cyclo(Pro‑Ala) and cyclo(Pro‑Val) scaffolds.

Antioxidant Mechanism‑of‑Action Studies Using DPPH and Cellular ROS Assays

Although direct DPPH IC₅₀ data are unavailable for this compound, the non‑methylated analog has demonstrated quantifiable radical scavenging (DPPH IC₅₀ 15.025 μg/mL) [4]. Procuring the N‑methyl derivative for comparative DPPH, H₂O₂, and NO scavenging assays would test the hypothesis that N‑methylation enhances electron‑donating capacity and thus antioxidant potency, a trend observed in sulfur‑containing DKP analogs [5].

Quote Request

Request a Quote for (S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.